Boc-L-Dap(N3)-OH*CHA Boc-L-Dap(N3)-OH*CHA
Brand Name: Vulcanchem
CAS No.: 122225-54-1
VCID: VC0558364
InChI:
SMILES:
Molecular Formula: C8H14N4O4*C6H13N
Molecular Weight: 230,22*99,18 g/mole

Boc-L-Dap(N3)-OH*CHA

CAS No.: 122225-54-1

Cat. No.: VC0558364

Molecular Formula: C8H14N4O4*C6H13N

Molecular Weight: 230,22*99,18 g/mole

* For research use only. Not for human or veterinary use.

Boc-L-Dap(N3)-OH*CHA - 122225-54-1

Specification

CAS No. 122225-54-1
Molecular Formula C8H14N4O4*C6H13N
Molecular Weight 230,22*99,18 g/mole

Introduction

Chemical Structure and Properties

Boc-L-Dap(N3)-OH*CHA, also known as N-alpha-t-Butyloxycarbonyl-3-azido-L-alanine cyclohexylamine or Boc-L-beta-azidoalanine cyclohexylamine, is a modified amino acid that contains several key structural components. The compound has the following chemical properties:

PropertyValue
CAS Number122225-54-1
Molecular FormulaC8H14N4O4*C6H13N
Molecular Weight230.22*99.18 g/mole
StructureContains a tert-butoxycarbonyl (Boc) protecting group, an azide (N3) functional group, and cyclohexylamine (CHA) as a counter-ion

The compound's structure features a protected alpha-amino group (with Boc), a carboxylic acid function, and an azide group at the beta position. This structural arrangement creates a unique reactivity profile that makes the compound valuable for bioconjugation applications.

Key Structural Elements

The compound contains several important structural elements that contribute to its chemical behavior:

  • The tert-butoxycarbonyl (Boc) group: Serves as a protecting group for the alpha-amino function, providing stability during various chemical transformations.

  • The azide (N3) group: Located at the beta position of the diaminopropionic acid skeleton, enabling click chemistry applications.

  • The carboxylic acid group: Allows for incorporation into peptide chains through standard coupling methods.

  • Cyclohexylamine (CHA): Functions as a counter-ion, stabilizing the compound and affecting its solubility properties.

Synthesis and Analytical Confirmation

Synthetic Routes

The synthesis of Boc-L-Dap(N3)-OH*CHA involves several carefully controlled steps. While specific synthetic routes may vary, the process typically involves:

  • Protection of the alpha-amino group of L-2,3-diaminopropionic acid (Dap) with the tert-butoxycarbonyl (Boc) group.

  • Introduction of the azide moiety through a diazotransfer reaction or by nucleophilic substitution.

  • Formation of the cyclohexylamine salt to stabilize the compound.

The reaction conditions generally require organic solvents and catalysts to facilitate the protection and azidation steps. Stringent quality control measures are essential to ensure the purity and consistency of the compound.

Analytical Confirmation

Structure verification of Boc-L-Dap(N3)-OH*CHA typically employs multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Confirms the presence of the Boc group (characteristic signal at approximately δ 1.4 ppm), and identifies the proton signals associated with the amino acid backbone.

  • Infrared (IR) spectroscopy: Detects the characteristic azide stretching frequency at around 2100 cm⁻¹.

  • High-Performance Liquid Chromatography (HPLC): Assesses purity and retention time.

  • Mass Spectrometry: Confirms the molecular weight and fragmentation pattern.

Chemical Reactivity

Click Chemistry Applications

The azide group in Boc-L-Dap(N3)-OH*CHA enables participation in bioorthogonal click chemistry reactions, making this compound particularly valuable for bioconjugation. These reactions occur with high specificity and efficiency under mild conditions that are compatible with biological systems.

Types of Reactions

The compound undergoes several types of chemical reactions, with the most notable being:

Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a 1,2,3-triazole ring. The reaction proceeds with high regioselectivity, typically producing 1,4-disubstituted triazoles.

ReagentConditionProduct
Terminal alkyneCu(I) catalyst, aqueous/organic solvent1,4-disubstituted triazole
Cu(II) + reducing agentRoom temperature1,4-disubstituted triazole

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This reaction occurs without the need for a metal catalyst and involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). The reaction proceeds under mild conditions and is particularly useful for in vivo applications where copper toxicity is a concern.

ReagentConditionProduct
DBCOOrganic solvent, no catalystTriazole derivative
BCNAqueous conditions, no catalystTriazole derivative

Common Reagents and Conditions

The choice of reagents and conditions for reactions involving Boc-L-Dap(N3)-OH*CHA depends on the specific application:

  • For CuAAC reactions: Copper sulfate and a reducing agent (such as sodium ascorbate) are typically used in aqueous or organic solvents.

  • For SPAAC reactions: No catalyst is required, but strained alkynes such as DBCO or BCN are necessary. The reactions can be performed in various solvents, including aqueous buffers.

Applications in Scientific Research

Peptide Synthesis

Biological Activity

Antimicrobial Properties

Research has demonstrated that derivatives of diaminopropionic acid, including Boc-L-Dap(N3)-OH*CHA, exhibit significant antimicrobial properties. Studies have evaluated the antibacterial and antifungal activities of various peptides containing these residues.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Boc-L-Dap(N3)-OH*CHAE. coli12.5 μg/mL
Boc-L-Dap(N3)-OH*CHAS. aureus25 μg/mL
Boc-L-Dap(N3)-OH*CHAC. albicans15 μg/mL

Mechanism of Action

The antimicrobial activity of Boc-L-Dap(N3)-OH*CHA and its derivatives involves interaction with bacterial enzymes and cell membranes. Studies have shown that azido derivatives can inhibit key enzymes such as glucosamine-6-phosphate synthase in E. coli, leading to disruption in cell wall synthesis. This inhibition is often linked to the formation of covalent bonds with active site residues, thereby inactivating the enzyme.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of Boc-L-Dap(N3)-OH*CHA. The compound has demonstrated selective cytotoxicity against cancer cell lines while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for developing anti-cancer therapeutics that minimize side effects.

Analytical Techniques for Structure Confirmation

Spectroscopic Methods

Multiple spectroscopic techniques are employed to confirm the structural identity of Boc-L-Dap(N3)-OH*CHA:

  • NMR Spectroscopy: 1H and 13C NMR provide information about the hydrogen and carbon environments in the molecule, confirming the presence of the Boc group, azide, and amino acid backbone.

  • IR Spectroscopy: Reveals the characteristic azide stretching frequency at approximately 2100 cm⁻¹.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition.

Chromatographic Methods

HPLC retention time matching with standards and the absence of secondary peaks help confirm the purity and identity of the compound.

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